molecular formula C11H9NO3 B14248707 2-Prop-2-enoxy-3,1-benzoxazin-4-one CAS No. 184944-83-0

2-Prop-2-enoxy-3,1-benzoxazin-4-one

Katalognummer: B14248707
CAS-Nummer: 184944-83-0
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: YXDVRUYLFGEDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Prop-2-enoxy-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with a prop-2-enoxy substituent at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoxy-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method allows for the formation of the benzoxazinone ring under mild conditions, resulting in high yields and simplified workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Prop-2-enoxy-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.

    Substitution: The prop-2-enoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinone derivatives, which can have different functional groups attached to the benzoxazinone core. These derivatives may exhibit unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

2-Prop-2-enoxy-3,1-benzoxazin-4-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Prop-2-enoxy-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The exact molecular targets and pathways depend on the specific application and the nature of the benzoxazinone derivative.

Vergleich Mit ähnlichen Verbindungen

2-Prop-2-enoxy-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Eigenschaften

CAS-Nummer

184944-83-0

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-prop-2-enoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H9NO3/c1-2-7-14-11-12-9-6-4-3-5-8(9)10(13)15-11/h2-6H,1,7H2

InChI-Schlüssel

YXDVRUYLFGEDSW-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=NC2=CC=CC=C2C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.